Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]-
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Overview
Description
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- is a complex organic compound characterized by its unique structure, which includes a benzonitrile group and a methoxyphenyl group connected through a hexene chain with diynyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- typically involves multi-step organic reactions. One common approach is the coupling of a benzonitrile derivative with a methoxyphenylacetylene under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the alkyne linkages.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the alkyne chain.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines or alkanes.
Scientific Research Applications
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism by which Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- exerts its effects is largely dependent on its interaction with molecular targets. The compound’s structure allows it to participate in π-π interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence various biological pathways and chemical processes, making it a versatile compound in research.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 2-[6-(4-methoxyphenyl)-3-hexene-1,5-diynyl]-: Similar structure but with a different position of the methoxy group.
Benzonitrile derivatives: Compounds with variations in the substituents on the aromatic ring or the alkyne chain.
Uniqueness
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- is unique due to its specific substitution pattern and the presence of both alkyne and alkene functionalities. This combination of features provides distinct electronic properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
685830-34-6 |
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Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-[6-(2-methoxyphenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H13NO/c1-22-20-15-9-8-13-18(20)12-5-3-2-4-10-17-11-6-7-14-19(17)16-21/h2-3,6-9,11,13-15H,1H3 |
InChI Key |
RAZCVFMGVQSDGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C#CC=CC#CC2=CC=CC=C2C#N |
Origin of Product |
United States |
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